4-Pyridinamine, 3-bromo-2,6-dichloro-

CAS No.: 1404439-00-4

Cat. No.: VC5480223

Molecular Formula: C5H3BrCl2N2

Molecular Weight: 241.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1404439-00-4 |

|---|---|

| Molecular Formula | C5H3BrCl2N2 |

| Molecular Weight | 241.9 |

| IUPAC Name | 3-bromo-2,6-dichloropyridin-4-amine |

| Standard InChI | InChI=1S/C5H3BrCl2N2/c6-4-2(9)1-3(7)10-5(4)8/h1H,(H2,9,10) |

| Standard InChI Key | HNJSCHRYDJPAPT-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(N=C1Cl)Cl)Br)N |

Introduction

Structural Characteristics and Nomenclature

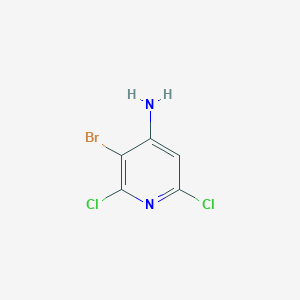

The compound’s structure consists of a pyridine ring (C₅H₅N) with substituents at positions 2, 4, and 6. Specifically:

-

Position 2: Chlorine atom

-

Position 4: Bromine atom

-

Position 3: Amino group (-NH₂)

-

Position 6: Chlorine atom

This arrangement is reflected in its SMILES notation: ClC1=NC(=C(C(=C1Cl)N)Br)N, which clarifies the connectivity and substituent positions . The electron-withdrawing effects of halogens and the electron-donating amino group create a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic substitutions .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-Amino-4-bromo-2,6-dichloropyridine | |

| CAS Number | 1121586-37-5 | |

| Molecular Formula | C₅H₃BrCl₂N₂ | |

| Molecular Weight | 241.9 g/mol | |

| InChI Key | VQPYQALRCSTFHV-UHFFFAOYSA-N |

Synthesis and Reactivity

Reactivity Patterns

The compound’s reactivity is governed by:

-

Amino Group: Participates in hydrogen bonding and serves as a directing group in electrophilic substitutions.

-

Halogens: Bromine and chlorine enable cross-coupling reactions (e.g., Suzuki-Miyaura) and further substitutions.

Notably, the amino group’s meta position relative to bromine may favor intramolecular interactions, stabilizing transition states in catalytic cycles .

Physicochemical Properties

Table 2: Physical and Chemical Properties

The compound’s solubility in polar solvents stems from hydrogen-bonding capacity via the amino group. Its stability is compromised by prolonged exposure to light or elevated temperatures, necessitating controlled storage conditions .

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediate

Halogenated pyridines are pivotal in designing kinase inhibitors and antiviral agents. The amino and halogen substituents in this compound offer sites for:

-

Functionalization: Introducing pharmacophores via cross-coupling or alkylation.

-

Bioisosterism: Serving as a surrogate for aromatic rings in bioactive molecules .

Agrochemical Development

Chlorine and bromine enhance lipophilicity, aiding penetration through plant cuticles. Potential applications include:

-

Herbicides: Targeting acetolactate synthase (ALS) in weeds.

| Supplier | Purity | Price Range | Availability |

|---|---|---|---|

| Supplier A | 97% | Inquiry-based | April 2025 |

| Supplier B | 95% | €32–€1,949 | Discontinued |

| Supplier C | 95% | Inquiry-based | May 2025 |

Products are marketed for research use only, with prices varying by scale and purity . Handling requires PPE due to potential halogen toxicity and irritancy .

Recent Research and Future Directions

Recent studies emphasize leveraging halogenated pyridines in:

-

Catalytic C–H Functionalization: Streamlining synthesis of polycyclic architectures.

-

Photopharmacology: Developing light-activated prodrugs via halogen-photoactive group interactions .

Future work should explore this compound’s utility in metal-organic frameworks (MOFs) and asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume